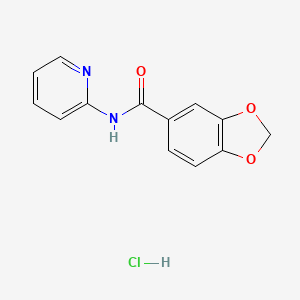![molecular formula C13H19N3O3 B5139695 1-{[2-nitro-5-(1-pyrrolidinyl)phenyl]amino}-2-propanol](/img/structure/B5139695.png)
1-{[2-nitro-5-(1-pyrrolidinyl)phenyl]amino}-2-propanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{[2-nitro-5-(1-pyrrolidinyl)phenyl]amino}-2-propanol, also known as NPPB, is a chemical compound that has been widely used in scientific research. NPPB has been found to have a variety of biochemical and physiological effects, making it a valuable tool for studying various biological processes. In
Mechanism of Action
1-{[2-nitro-5-(1-pyrrolidinyl)phenyl]amino}-2-propanol blocks ion channels by binding to specific sites on the channel protein. The binding of 1-{[2-nitro-5-(1-pyrrolidinyl)phenyl]amino}-2-propanol causes a conformational change in the channel protein, which prevents ions from passing through the channel. The exact mechanism of 1-{[2-nitro-5-(1-pyrrolidinyl)phenyl]amino}-2-propanol binding and channel blockage varies depending on the specific ion channel being studied.
Biochemical and Physiological Effects:
1-{[2-nitro-5-(1-pyrrolidinyl)phenyl]amino}-2-propanol has been found to have a variety of biochemical and physiological effects. In addition to blocking ion channels, 1-{[2-nitro-5-(1-pyrrolidinyl)phenyl]amino}-2-propanol has been found to inhibit the activity of enzymes, such as carbonic anhydrase and phospholipase A2. 1-{[2-nitro-5-(1-pyrrolidinyl)phenyl]amino}-2-propanol has also been found to affect cell signaling pathways, such as the MAPK/ERK pathway. These effects make 1-{[2-nitro-5-(1-pyrrolidinyl)phenyl]amino}-2-propanol a valuable tool for studying various biological processes, such as cell proliferation, apoptosis, and inflammation.
Advantages and Limitations for Lab Experiments
One advantage of using 1-{[2-nitro-5-(1-pyrrolidinyl)phenyl]amino}-2-propanol in lab experiments is its specificity for ion channels. 1-{[2-nitro-5-(1-pyrrolidinyl)phenyl]amino}-2-propanol has been found to block specific types of ion channels, allowing researchers to study the role of these channels in specific biological processes. However, one limitation of using 1-{[2-nitro-5-(1-pyrrolidinyl)phenyl]amino}-2-propanol is its potential toxicity. 1-{[2-nitro-5-(1-pyrrolidinyl)phenyl]amino}-2-propanol has been found to be toxic to cells at high concentrations, which can limit its use in certain experiments.
Future Directions
There are many future directions for research involving 1-{[2-nitro-5-(1-pyrrolidinyl)phenyl]amino}-2-propanol. One area of research is the development of new 1-{[2-nitro-5-(1-pyrrolidinyl)phenyl]amino}-2-propanol analogs with improved specificity and reduced toxicity. Another area of research is the use of 1-{[2-nitro-5-(1-pyrrolidinyl)phenyl]amino}-2-propanol in the study of ion channelopathies, which are genetic disorders that affect ion channel function. Additionally, 1-{[2-nitro-5-(1-pyrrolidinyl)phenyl]amino}-2-propanol could be used in the development of new drugs for the treatment of diseases such as cystic fibrosis, which is caused by a defect in a chloride ion channel.
Synthesis Methods
The synthesis of 1-{[2-nitro-5-(1-pyrrolidinyl)phenyl]amino}-2-propanol involves the reaction of 2-nitro-5-chloroaniline with pyrrolidine and isopropylamine. The resulting product is then purified through recrystallization. The purity and yield of 1-{[2-nitro-5-(1-pyrrolidinyl)phenyl]amino}-2-propanol can be improved by adjusting the reaction conditions, such as temperature and reaction time.
Scientific Research Applications
1-{[2-nitro-5-(1-pyrrolidinyl)phenyl]amino}-2-propanol has been widely used in scientific research, particularly in the field of ion channel research. 1-{[2-nitro-5-(1-pyrrolidinyl)phenyl]amino}-2-propanol has been found to block the activity of various ion channels, including chloride channels, potassium channels, and calcium channels. This makes 1-{[2-nitro-5-(1-pyrrolidinyl)phenyl]amino}-2-propanol a valuable tool for studying the role of ion channels in various biological processes, such as cell signaling, muscle contraction, and neurotransmitter release.
properties
IUPAC Name |
1-(2-nitro-5-pyrrolidin-1-ylanilino)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3/c1-10(17)9-14-12-8-11(15-6-2-3-7-15)4-5-13(12)16(18)19/h4-5,8,10,14,17H,2-3,6-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPSPZOVABAKXAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC1=C(C=CC(=C1)N2CCCC2)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[2-Nitro-5-(pyrrolidin-1-yl)phenyl]amino}propan-2-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-benzyl-5-[3-bromo-4-(dimethylamino)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5139621.png)
![3-butyl-2-[(4-hydroxyphenyl)imino]-5-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-1,3-thiazolidin-4-one](/img/structure/B5139628.png)
![N-(2-chlorophenyl)-2-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5139633.png)
![2-chloro-N-(2-{[(4-methoxyphenyl)amino]carbonyl}phenyl)-4-nitrobenzamide](/img/structure/B5139646.png)
![(3,5-dimethoxybenzyl)methyl({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)amine](/img/structure/B5139651.png)

![3,4-dimethyl-7-[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethyl]-1-phenyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B5139669.png)
![1-(3-{[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone hydrobromide](/img/structure/B5139676.png)
![2-[(2-fluorobenzoyl)amino]-N-(1-phenylethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5139685.png)
![2-[4-(2,5-dimethylphenoxy)butoxy]-1,3-dimethoxybenzene](/img/structure/B5139703.png)
![N~1~-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N~2~-(4-ethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide](/img/structure/B5139711.png)
![1-(4-chlorobenzyl)-7-ethyl-6-methyl-1H-[1,2,4]triazolo[4,3-b]pyridazin-4-ium-8-olate](/img/structure/B5139712.png)
![N,N'-[5-(2-methylphenoxy)-1,3-phenylene]bis(2,6-difluorobenzamide)](/img/structure/B5139713.png)
